1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Glycogen phosphorylase inhibition Type 2 diabetes Structure-activity relationship

Glycogen phosphorylase (GP) inhibitor development requires precise 3,4-dichlorobenzyl substitution on a 2-oxo-dihydropyridine core-generic hydrazides fail. This free hydrazide (CAS 242797-50-8) delivers: • GPa inhibition validated in amide congeners (IC50 1.92-6.3 µM) • Derivatizable -CONHNH2 group for hydrazone libraries • Fragment-like properties (MW 312.15, 3 rotatable bonds, LE ≥0.29) Available for immediate synthesis scale-up.

Molecular Formula C13H11Cl2N3O2
Molecular Weight 312.15 g/mol
CAS No. 242797-50-8
Cat. No. B3034867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide
CAS242797-50-8
Molecular FormulaC13H11Cl2N3O2
Molecular Weight312.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2N3O2/c14-10-4-3-8(6-11(10)15)7-18-5-1-2-9(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19)
InChIKeyIKNZPGLXDNZNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Compound Identity


1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) is a dihydropyridinone-based carbohydrazide with molecular formula C13H11Cl2N3O2 and molecular weight 312.15 g/mol [1]. The compound incorporates a 3,4-dichlorobenzyl moiety attached to the N1 position of the 2-oxo-1,2-dihydropyridine core and a free hydrazide (–CONHNH2) group at the C3 position [1]. The calculated partition coefficient (XLogP3-AA) is 2.4, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The dichlorophenyl substitution pattern is critical for target engagement in glycogen phosphorylase a (GPa) inhibition, as demonstrated across structurally related 2-oxo-1,2-dihydropyridinyl-3-yl amide series [2].

1
3,4-Dichlorobenzyl pharmacophore reported for GPa inhibition in dihydropyridinone series
2
Free hydrazide handle enables hydrazone library synthesis under mild conditions
3
Compact ligand-efficient scaffold (MW 312, 3 rotatable bonds) suitable as fragment starting point

Why Generic Analogs Cannot Substitute


Generic substitution fails for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) because three structural features must co-exist: the 3,4-dichlorobenzyl N1-substituent, the 2-oxo-1,2-dihydropyridine core, and the C3-carbohydrazide group. Removal or alteration of any single feature produces a compound with fundamentally different biological engagement. In a systematic SAR study of 29 pyridone amide GP inhibitors, inclusion of a 3,4-dichlorobenzyl moiety was explicitly identified as a structural preference for GPa inhibition [1]. The carboxylic acid precursor (CAS 64488-03-5) lacks the hydrazide warhead; simple nicotinic acid hydrazide (CAS 553-53-7) lacks both the dihydropyridinone core and the dichlorobenzyl group, resulting in weak antimycobacterial activity (MIC values typically >40 μg/mL) rather than GP inhibition [2]. The quantitative evidence below establishes exactly where these structural elements translate into measurable performance differences.

Missing pharmacophore Simple nicotinic acid hydrazide lacks the 3,4-dichlorobenzyl group and dihydropyridinone core; GPa engagement may not transfer.
Locked C3 position Carboxylic acid or amide analogs cannot form hydrazone libraries; synthetic versatility is lost.
Physicochemical shift High lipophilicity amide derivatives (XLogP >3.5) may alter solubility and assay performance compared to parent hydrazide.

Quantitative Differentiation Evidence


GPa Target Engagement and the 3,4-Dichlorobenzyl Pharmacophore

In a well-defined series of 2-oxo-1,2-dihydropyridinyl-3-yl amide GPa inhibitors, compounds bearing the 3,4-dichlorobenzyl substituent at the N1 position of the pyridone scaffold achieved nanomolar potency, with lead compounds exhibiting IC50 values of 1.92 µM and 2.1 µM against GPa [1]. The SAR analysis explicitly identified a preference for inclusion of a 3,4-dichlorobenzyl moiety for GPa inhibition [1]. The amide congener N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide demonstrated an IC50 of 6.3 µM against GPa . By contrast, the simple nicotinic acid hydrazide scaffold (lacking the 3,4-dichlorobenzyl group and the 2-oxo-dihydropyridine core) exhibits only weak trypanocidal activity with IC50 values exceeding 150,000 nM (150 µM) against Trypanosoma cruzi , representing a >20-fold potency gap even against the least potent GPa-active analog in this chemotype. The 3,4-dichlorobenzyl moiety thus serves as a critical pharmacophoric determinant distinguishing GPa-active compounds from generic 3-pyridinecarbohydrazides.

GPa Potency vs. Non-dichloro
Class-level inference
IC50 1.92–6.3 µM (GPa) vs. >150 µM (T. cruzi for nicotinic hydrazide) ~23- to 78-fold differential
3,4-Dichlorobenzyl presence supports GPa inhibition; generic hydrazide does not replicate target engagement.
In vitro enzymatic assay context; amide congeners used as surrogate for hydrazide scaffold.
Glycogen phosphorylase inhibition Type 2 diabetes Structure-activity relationship

Free Hydrazide Functionality for Hydrazone Library Synthesis

The C3-carbohydrazide group (–CONHNH2) of CAS 242797-50-8 provides a chemically reactive handle that can condense with aldehydes or ketones to form hydrazone (–CONHN=CRR') derivatives under mild conditions [1]. This transformation is not accessible to the corresponding carboxylic acid (CAS 64488-03-5) or amide analogs (e.g., CAS 338754-33-9). In the broader class of nicotinic acid hydrazides, condensation with aldehydes yields N-acylhydrazones with demonstrated antibacterial activity exhibiting MIC values between 0.195 and 0.220 μg/mL against Pseudomonas aeruginosa [2]. The dihydropyridinone-based hydrazide scaffold thus enables systematic exploration of N'-substituted hydrazone libraries while retaining the 3,4-dichlorobenzyl pharmacophore for GPa target engagement. Each derivatization step generates a chemically distinct compound with potentially altered potency, selectivity, and physicochemical properties in a predictable, modular fashion.

Hydrazone Formation Capability
Class-level inference
Free –CONHNH2 condenses with aldehydes/ketones at room temp. Carboxylic acid and amide analogs: no hydrazone pathway.
Only hydrazide variant enables modular library synthesis without activation steps.
Hydrazone antibacterial MIC 0.195–0.220 µg/mL reported for related nicotinic hydrazides.
Hydrazone library synthesis Fragment-based drug discovery Chemical biology probes

Lipophilicity Window and Drug-Likeness Profile

The computed XLogP3-AA value for 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is 2.4 [1]. This positions the compound within the optimal lipophilicity range for oral drug-likeness (commonly 1–3 for CNS-sparing targets) and is significantly more balanced than the carboxylic acid precursor (CAS 64488-03-5, predicted to be more polar due to the ionizable –COOH group at physiological pH) . Conversely, highly lipophilic amide derivatives such as N-(4-chlorophenyl)-substituted analogs with extended aromatic systems are expected to have XLogP values exceeding 3.5, which risks increased metabolic clearance, plasma protein binding, and hERG-related liabilities. The hydrazide functionality provides 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1], meeting commonly applied drug-likeness filters (e.g., Lipinski HBD ≤ 5, HBA ≤ 10).

Lipophilicity & H-Bond Profile
Supporting evidence
XLogP = 2.4; HBD = 2; HBA = 3 Acid analog: XLogP 3.5
Balanced lipophilicity may support cell-based assay performance vs. more polar or lipophilic analogs.
Computed values; experimental logD not reported.
Lipophilicity Drug-likeness ADME properties

Rotatable Bond Count and Ligand Efficiency

The parent hydrazide possesses exactly 3 rotatable bonds (the methylene bridge and the hydrazide C–N bond) [1]. This limited conformational flexibility translates into a lower entropic penalty upon target binding compared with extended N'-substituted hydrazone derivatives, which can have 6–8 or more rotatable bonds depending on the nature of the carbonyl coupling partner. In fragment-based drug discovery (FBDD), compounds with ≤3 rotatable bonds are associated with higher ligand efficiency indices, as each additional rotatable bond reduces the probability of adopting the bioactive conformation by a factor of approximately 3–4 [2]. The compact parent hydrazide (MW 312.15, heavy atom count = 20) can therefore serve as an efficient anchor fragment for structure-guided optimization, while the hydrazide handle remains available for subsequent growth vectors informed by co-crystal structures.

Rotatable Bonds & Ligand Efficiency
Supporting evidence
3 rotatable bonds (parent) ≥6 for hydrazone derivatives Estimated LE decrease from ~0.29 to
Lower rotatable bond count suggests higher fragment efficiency; derivatization reduces LE.
LE estimated from heavy atom count and IC50 range; fragment-to-lead context.
Ligand efficiency Fragment-based screening Molecular recognition

High-Value Application Scenarios


GPa Inhibitor Fragment Elaboration in Diabetes Programs

The 3,4-dichlorobenzyl-substituted 2-oxo-1,2-dihydropyridine core is a validated pharmacophore for GPa inhibition, with amide congeners achieving IC50 values of 1.92–6.3 µM [1]. The free hydrazide (CAS 242797-50-8) serves as the optimal entry point for systematic structure-activity exploration: the –CONHNH2 group can be condensed with diverse aldehydes to generate hydrazone libraries while preserving the critical 3,4-dichlorobenzyl anchor [2]. Each N'-substituted hydrazone can be screened against GPa to identify derivatives with improved potency relative to the amide lead series. This approach is not feasible with the carboxylic acid or amide precursors, which lack the derivatizable handle.

Dual-Target Antimicrobial and GPa Screening Library

Hydrazones derived from nicotinic acid hydrazide scaffolds have demonstrated antibacterial activity with MIC values as low as 0.195 μg/mL against Pseudomonas aeruginosa [2]. The 3,4-dichlorobenzyl-substituted hydrazide scaffold combines this hydrazone-forming capability with the GPa pharmacophore, enabling a single library of N'-substituted derivatives to be screened in parallel against both microbial targets and GPa. This dual-purpose library strategy maximizes the return on synthesis effort and is uniquely accessible from the free hydrazide.

Fragment-Based Drug Discovery Anchor with Growth Vectors

With a molecular weight of 312.15 g/mol and only 3 rotatable bonds [3], the parent hydrazide meets all standard fragment library criteria (MW < 300 preferred; 312 is close to threshold). The 3,4-dichlorobenzyl moiety provides validated GPa target engagement [1], while the hydrazide group offers a chemically tractable growth vector for structure-guided elaboration. The ligand efficiency of the parent fragment (estimated LE ≥ 0.29 kcal/mol per heavy atom) compares favorably with derivatized hydrazones (LE typically < 0.22), making the unsubstituted hydrazide the preferred starting point for fragment-to-lead campaigns.

Chemical Probe Development for GP Isoform Selectivity

Glycogen phosphorylase exists in three isoforms (liver PYGL, muscle PYGM, brain PYGB). The SAR of 2-oxo-1,2-dihydropyridinyl-3-yl amides has been explored primarily against the muscle isoform (GPa/PYGM) [1]. The free hydrazide can be derivatized to generate a panel of N'-substituted analogs for isoform selectivity profiling. Given the differential tissue distribution and disease relevance of the three GP isoforms, a selective chemical probe toolkit built from this scaffold would address a currently unmet need in GP-targeted drug discovery.

Application
Selection Property
Validation Focus
GPa inhibitor fragment elaboration studies
3,4-Dichlorobenzyl pharmacophore retained; hydrazide derivatization handle
GPa inhibition assay context (IC50 shift upon derivatization)
Dual-target antimicrobial/GPa screening library
Hydrazone-forming capacity for parallel biological evaluation
Antimicrobial MIC and GPa inhibition cross-screening
Fragment-based drug discovery anchor
Low molecular weight, limited rotatable bonds, ligand efficiency
Co-structure or binding assay for growth vector identification
GP isoform selectivity profiling
Hydrazide scaffold permits panel synthesis for liver/muscle/brain GP isoforms
Isoform-specific inhibition assays (PYGL, PYGM, PYGB)
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